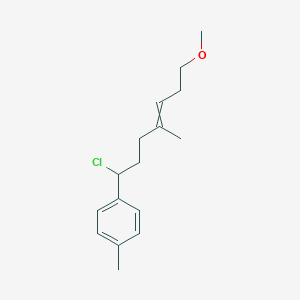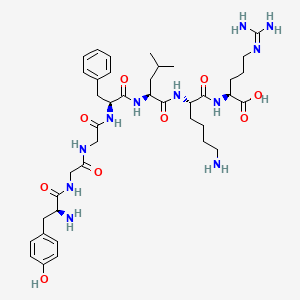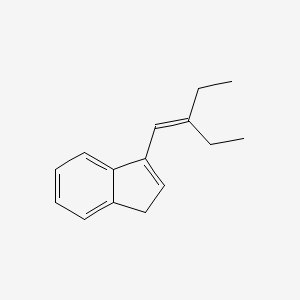![molecular formula C22H17N3 B12528753 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-73-4](/img/structure/B12528753.png)
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their unique structural features, which include a fused pyrazole and quinoline ring system. This structural motif is significant due to its potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is favored due to its efficiency and the high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, which are advantageous due to their simplicity and the ability to generate complex molecules in a single step. These methods often utilize readily available starting materials and can be scaled up for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring but lacks the quinoline moiety.
2,4-Diphenylquinoline: Contains the quinoline ring but lacks the pyrazole moiety.
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[3,4-b]quinoline: A closely related compound with a different ring fusion pattern
Uniqueness
1,3-Diphenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its fused pyrazole and quinoline ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile scaffold in drug discovery and development .
Propiedades
Número CAS |
654650-73-4 |
|---|---|
Fórmula molecular |
C22H17N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
1,3-diphenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C22H17N3/c1-3-9-16(10-4-1)21-19-15-23-20-14-8-7-13-18(20)22(19)25(24-21)17-11-5-2-6-12-17/h1-14,23H,15H2 |
Clave InChI |
UDVBTXNEFOJZHU-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-Hydroxybutyl)sulfanyl]-3,7-dimethylocta-2,6-dien-1-ol](/img/structure/B12528672.png)
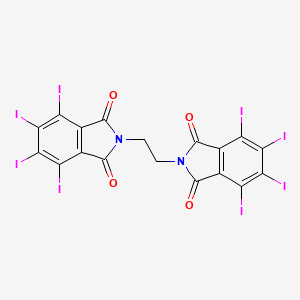

![Silane, [[(1R)-2,2-dibromo-1-(phenylethynyl)hexyl]oxy]trimethyl-](/img/structure/B12528684.png)
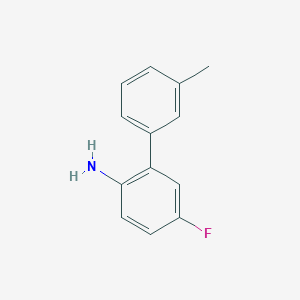
![S-(4-{[3-(Trifluoromethyl)phenyl]ethynyl}phenyl) ethanethioate](/img/structure/B12528693.png)
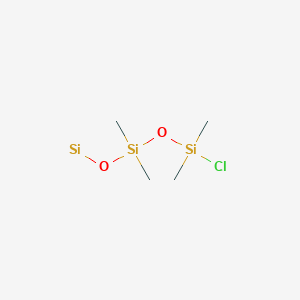
![2H-Thieno[3,4-e]-1,2,4-thiadiazine, 3-methyl-, 1,1-dioxide](/img/structure/B12528716.png)
![[(4-Phenylbut-1-en-3-yn-1-yl)selanyl]benzene](/img/structure/B12528719.png)
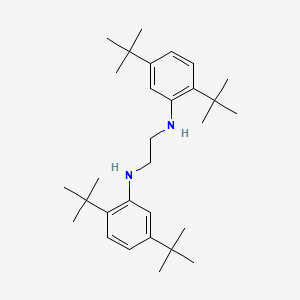
![Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B12528723.png)
